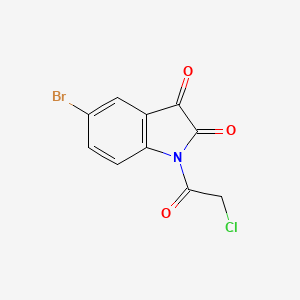
1H-Indole-2,3-dione, 5-bromo-1-(chloroacetyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-2,3-dione, 5-bromo-1-(chloroacetyl)- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of 1H-Indole-2,3-dione, 5-bromo-1-(chloroacetyl)- involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . . Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale production.
Chemical Reactions Analysis
1H-Indole-2,3-dione, 5-bromo-1-(chloroacetyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine and chloroacetyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Indole-2,3-dione, 5-bromo-1-(chloroacetyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Indole-2,3-dione, 5-bromo-1-(chloroacetyl)- involves its interaction with various molecular targets and pathways. The specific mechanism depends on the biological context in which it is used. For example, in anticancer studies, it may induce apoptosis in cancer cells by interacting with specific cellular pathways . The exact molecular targets and pathways involved can vary and are the subject of ongoing research.
Comparison with Similar Compounds
1H-Indole-2,3-dione, 5-bromo-1-(chloroacetyl)- can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-Bromo-2,3-dihydro-1H-isoindol-1-one: Another brominated indole derivative used in biological research.
The uniqueness of 1H-Indole-2,3-dione, 5-bromo-1-(chloroacetyl)- lies in its specific functional groups, which confer distinct chemical and biological properties compared to other indole derivatives .
Properties
CAS No. |
652156-52-0 |
|---|---|
Molecular Formula |
C10H5BrClNO3 |
Molecular Weight |
302.51 g/mol |
IUPAC Name |
5-bromo-1-(2-chloroacetyl)indole-2,3-dione |
InChI |
InChI=1S/C10H5BrClNO3/c11-5-1-2-7-6(3-5)9(15)10(16)13(7)8(14)4-12/h1-3H,4H2 |
InChI Key |
PVAQVSBIAOWXQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C(=O)N2C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-Fluoro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridine](/img/structure/B12519475.png)
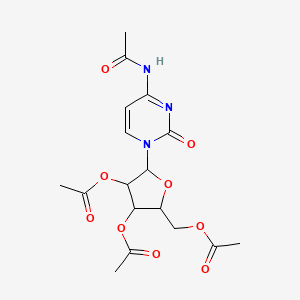
![Bis{[(butan-2-yl)oxy]methyl} benzene-1,2-dicarboxylate](/img/structure/B12519487.png)
![N-Phenyl[1,3]selenazolo[5,4-b]pyridin-2-amine](/img/structure/B12519503.png)
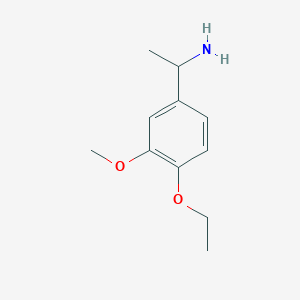
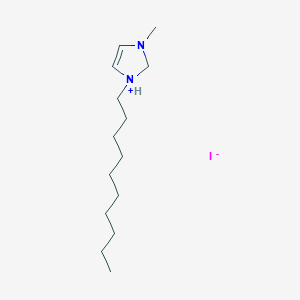
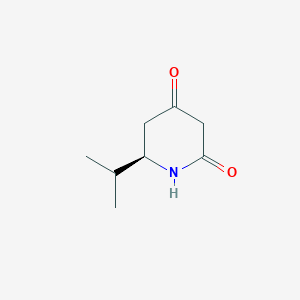
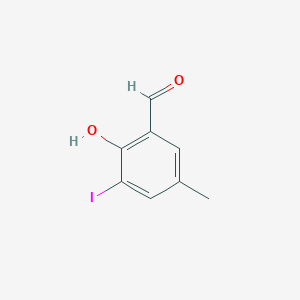

![N-[(Pyridin-3-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B12519533.png)
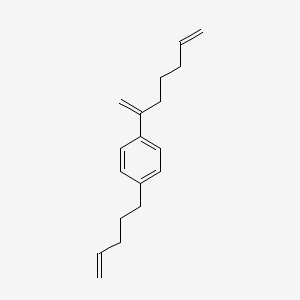
![1-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-2-phenoxyethan-1-one](/img/structure/B12519541.png)
![methyl 2-oxo-6-phenylsulfanyl-4-(1,2,3-trihydroxypropyl)-3a,4,7,7a-tetrahydro-3H-pyrano[3,4-d][1,3]oxazole-6-carboxylate](/img/structure/B12519542.png)
![[(2E)-2-(Ethoxyphosphanylidene)ethyl]oxidanium](/img/structure/B12519546.png)
